1-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride
Description
1-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of a spirocyclic system and multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4.ClH/c1-25-18-11-16-13-23(20(24)14-22-7-9-27-10-8-22)15-21(5-3-4-6-21)17(16)12-19(18)26-2;/h11-12H,3-10,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXANALEMZVGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN(CC23CCCC3)C(=O)CN4CCOCC4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride involves multiple steps, including the formation of the spirocyclic system and the introduction of the morpholine and ethanone groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic system and morpholine group can participate in nucleophilic substitution reactions, often using halogenated reagents under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer or neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 1-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride include other spirocyclic compounds and morpholine derivatives. These compounds share structural features but may differ in their functional groups or overall molecular architecture. The uniqueness of 1-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)-2-morpholin-4-ylethanone;hydrochloride lies in its specific combination of functional groups and the resulting chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
